molecular formula C11H14Cl2N4O2 B1608186 Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate CAS No. 216502-45-3

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate

Cat. No.: B1608186
CAS No.: 216502-45-3
M. Wt: 305.16 g/mol
InChI Key: NLMZCAISETXZJS-UHFFFAOYSA-N
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Description

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate is a triazine-derived compound featuring a piperidine ring substituted with an ethyl ester group at the 4-position and two chlorine atoms at the 4- and 6-positions of the triazine core. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The dichloro-triazine moiety is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols, while the piperidine-4-carboxylate group contributes to solubility and conformational flexibility .

The compound is synthesized via stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the first chlorine is replaced by the piperidine-4-carboxylate group under controlled conditions (e.g., low temperature, aprotic solvents like dichloromethane), followed by further functionalization . Purification typically involves silica gel chromatography, and characterization relies on NMR spectroscopy and LC-MS .

Properties

IUPAC Name

ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N4O2/c1-2-19-8(18)7-3-5-17(6-4-7)11-15-9(12)14-10(13)16-11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMZCAISETXZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378919
Record name ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216502-45-3
Record name ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Reactants :
    • Cyanuric chloride (5.0 g, 27 mmol)
    • Ethyl 4-piperidinecarboxylate (1.0 equiv)
    • Base: N-ethyl-N,N-diisopropylamine
    • Solvent: Dichloromethane (50 mL)
  • Temperature : -50°C initially, gradually warmed to 20°C.
  • Steps :
    • Cyanuric chloride is suspended in dichloromethane at -50°C.
    • A premixed solution of ethyl 4-piperidinecarboxylate and the base is added dropwise.
    • The reaction mixture is stirred until completion, then quenched and purified.
  • Yield : 96%.

Mechanism

The reaction proceeds via sequential nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic triazine ring. The low temperature (-50°C) ensures selective mono-substitution at the 2-position of cyanuric chloride, leaving the 4- and 6-chlorine atoms intact.

Comparative Analysis of Methods

Parameter Conventional Method Catalytic Method (Hypothetical)
Reaction Time 4–6 hours 2–18 hours
Temperature -50°C to 20°C 35–100°C
Yield 96% 45–78% (estimated)
Catalyst Requirement None Cu(I)-resin
Scalability High Moderate

Chemical Reactions Analysis

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazine rings exhibit antimicrobial properties. Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine derivatives have shown potential as antibacterial agents against various strains of bacteria. For instance, studies have demonstrated that modifications in the piperidine structure can enhance the antimicrobial efficacy of these compounds .

Antiviral Properties

The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. Preliminary studies have suggested that derivatives of ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine can be developed into antiviral drugs targeting specific viral infections .

Cancer Research

Recent investigations into the compound's effects on cancer cell lines have shown promising results. The triazine moiety is known for its ability to interfere with cellular processes involved in tumor growth. Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine derivatives are being explored for their potential as chemotherapeutic agents .

Herbicides and Pesticides

The unique chemical structure of ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine makes it a candidate for developing herbicides and pesticides. Triazine derivatives are widely recognized for their herbicidal properties. Research has indicated that this compound can inhibit specific enzymes in plants and pests, leading to effective weed and pest control .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate growth pathways could lead to enhanced crop yields and improved resistance to environmental stressors .

Synthesis and Characterization

A significant study involved the synthesis of ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate through a multi-step reaction involving piperidine and triazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound .

In a biological activity assessment conducted on various bacterial strains, ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine exhibited significant antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its effectiveness against specific pathogens .

Mechanism of Action

The mechanism of action of Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The triazine ring’s electrophilic nature allows it to interact with various nucleophiles, leading to the formation of new chemical bonds. This property is exploited in its use as an intermediate in synthesizing biologically active molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate belongs to a class of trisubstituted 1,3,5-triazines, which are widely explored for their biological activities (e.g., kinase inhibition) and synthetic utility. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Analogues

Compound Name Substituents (Triazine Positions) Key Features
This compound (Target) 2: Piperidine-4-carboxylate; 4,6: Cl High electrophilicity at Cl positions; ester enhances lipophilicity
Mthis compound 2: Piperidine-4-carboxylate (methyl ester); 4,6: Cl Similar reactivity but reduced steric bulk vs. ethyl ester; lower molecular weight
4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine (9a) 2: Morpholine; 4,6: Cl Morpholine’s oxygen increases polarity; reduced nucleophilic substitution rate vs. piperidine
6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)hexan-1-ol (7) 2: Aminohexanol; 4,6: Cl Hydroxyl group enables hydrogen bonding; flexible alkyl chain may improve solubility

Biological Activity

Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate (CAS No. 216502-45-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14Cl2N4O2
  • Molecular Weight : 305.16 g/mol
  • Structure : The compound features a piperidine ring substituted with a triazine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic processes. The triazine ring enhances binding affinity and selectivity towards specific targets.

Key Targets:

  • Soluble Epoxide Hydrolase (sEH) : This compound has been identified as an inhibitor of sEH, which plays a critical role in the metabolism of fatty acids and is implicated in various cardiovascular diseases .
  • Cytochrome P450 Enzymes : The compound exhibits selectivity towards certain P450 enzymes, influencing drug metabolism and clearance rates .

In Vitro Studies

Research indicates that this compound demonstrates significant inhibitory effects on sEH activity. Studies have shown that the compound can modulate levels of epoxyeicosatrienoic acids (EETs), which are important for cardiovascular health and inflammation .

In Vivo Studies

In vivo investigations have revealed that this compound can effectively reduce serum levels of specific biomarkers associated with inflammation and cardiovascular diseases. For instance, it has been shown to lower levels of 9,10-epoxyoctadec-12(Z)-enoic acid in animal models .

Case Studies

Case Study 1: Cardiovascular Health
A study conducted on animal models demonstrated that treatment with this compound resulted in improved endothelial function and reduced blood pressure. The mechanism was linked to enhanced EET levels due to sEH inhibition.

Case Study 2: Inflammation
In another study focusing on inflammatory responses, the compound exhibited anti-inflammatory properties by modulating cytokine production in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Data Summary

Property Value
Molecular FormulaC11H14Cl2N4O2
Molecular Weight305.16 g/mol
CAS Number216502-45-3
Soluble Epoxide Hydrolase InhibitionSignificant
Effects on BiomarkersReduction in inflammation markers
Potential ApplicationsCardiovascular diseases

Q & A

Q. How can researchers optimize the synthesis of ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate to improve yield and purity?

Category: Synthesis Optimization Answer: Synthesis optimization should focus on reaction conditions such as solvent choice, temperature, and stoichiometry. For example, polar aprotic solvents like N,N-dimethylacetamide (DMA) or dichloromethane (DCM) are often preferred for triazine coupling reactions due to their ability to stabilize intermediates. Evidence from analogous ester syntheses (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) suggests that controlled heating (80–100°C) and anhydrous conditions minimize side reactions like hydrolysis . Purification via silica gel chromatography or recrystallization is critical to isolate the product from byproducts such as unreacted triazine derivatives or piperidine intermediates .

Key Parameters for Optimization:

ParameterExample ConditionsImpact
SolventDMA, DCMStabilizes intermediates, enhances reaction rate
Temperature80–100°CBalances reaction kinetics and thermal stability
Stoichiometry1:1.2 (piperidine:triazine)Ensures complete coupling

Q. What characterization techniques are most effective for confirming the structure of this compound?

Category: Analytical Chemistry Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the piperidine ring substitution pattern and ester linkage. For example, the ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) in ¹H NMR are diagnostic. Mass spectrometry (LC-MS or HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the triazine ring (C=N stretch at ~1550 cm⁻¹) . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety precautions are critical when handling this compound in the laboratory?

Category: Laboratory Safety Answer: Safety protocols should align with those for structurally similar chlorinated triazines and piperidine derivatives. Key measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates or vapors during synthesis .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .

Q. How does the dichlorotriazine moiety influence the compound’s reactivity in cross-coupling reactions?

Category: Reactivity Analysis Answer: The 4,6-dichloro-1,3,5-triazine group is highly electrophilic, enabling nucleophilic substitution at the C-2 position. Piperidine’s nucleophilic nitrogen displaces one chloride, leaving the second chlorine available for further functionalization (e.g., with amines or thiols). This stepwise reactivity is critical for designing sequential reactions, as seen in triazine-based linker systems .

Q. What solvents and conditions stabilize this compound during storage?

Category: Stability Assessment Answer: Store the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis of the ester group or triazine ring. Stabilizing solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are recommended, as they reduce moisture ingress .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Category: Data Contradiction Analysis Answer: Discrepancies may arise from dynamic processes (e.g., rotamerism in the piperidine ring) or paramagnetic impurities. Strategies include:

  • Variable-Temperature NMR: Identifies conformational exchange broadening.
  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Replicate Experiments: Confirm reproducibility under controlled conditions (e.g., degassed solvents) .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Category: Application-Driven Design Answer: The dichlorotriazine group allows modular derivatization. For example:

  • Step 1: Piperidine substitution at C-2.
  • Step 2: Post-functionalization of the remaining chlorine with a pharmacophore (e.g., amino acids, heterocycles). This approach mirrors triazine-based kinase inhibitors, where sequential substitutions optimize binding affinity .

Q. What advanced statistical methods validate reproducibility in multi-step syntheses of derivatives?

Category: Methodological Rigor Answer: Design of Experiments (DoE) methodologies, such as factorial design, systematically test variable interactions (e.g., temperature, catalyst loading). Statistical tools like ANOVA identify significant factors affecting yield or purity. Replication with independent batches ensures robustness .

Q. How does steric hindrance from the piperidine ring influence reaction kinetics?

Category: Mechanistic Studies Answer: Steric effects slow nucleophilic attack at the triazine C-2 position. Kinetic studies (e.g., pseudo-first-order rate measurements) quantify this using bulky vs. linear nucleophiles. Eyring plots (ln(k) vs. 1/T) differentiate enthalpy-driven (steric) vs. entropy-driven (electronic) barriers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.